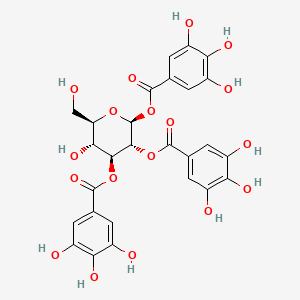
1,2,3-Tri-O-galloyl-beta-D-glucose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3-Tri-O-galloyl-beta-D-glucose is a naturally occurring hydrolyzable tannin. It is a polyphenolic compound found in various plants, particularly in tea leaves and other medicinal herbs. This compound is known for its significant medicinal properties, including anti-inflammatory, antioxidant, and antiviral activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2,3-Tri-O-galloyl-beta-D-glucose can be synthesized through the reaction of glucose with gallic acid or its derivatives. One common method involves the esterification of glucose with gallic acid chloride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and requires several hours to complete .
Industrial Production Methods
Industrial production of this compound often involves the extraction of the compound from plant sources. The extraction process includes steps such as solvent extraction, filtration, and purification using techniques like high-performance liquid chromatography (HPLC). This method ensures the isolation of high-purity this compound for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3-Tri-O-galloyl-beta-D-glucose undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Hydrolysis: It can be hydrolyzed to release gallic acid and glucose.
Esterification: The compound can form esters with other acids.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis, with hydrochloric acid or sodium hydroxide being commonly used.
Esterification: Catalysts such as sulfuric acid or enzymes can be used to promote esterification reactions.
Major Products Formed
Oxidation: Quinones and other oxidation products.
Hydrolysis: Gallic acid and glucose.
Esterification: Various esters depending on the reacting acid.
Applications De Recherche Scientifique
1,2,3-Tri-O-galloyl-beta-D-glucose has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying polyphenolic structures and reactions.
Biology: Investigated for its role in plant defense mechanisms and interactions with proteins.
Medicine: Explored for its potential antiviral properties, particularly against viruses like SARS-CoV-2. It also shows promise in anti-inflammatory and antioxidant therapies.
Industry: Utilized in the development of natural preservatives and antioxidants for food and cosmetic products.
Mécanisme D'action
The mechanism of action of 1,2,3-Tri-O-galloyl-beta-D-glucose involves its interaction with various molecular targets and pathways:
Antiviral Activity: The compound inhibits viral entry by binding to viral proteins and preventing their interaction with host cell receptors.
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons.
Anti-inflammatory Activity: The compound modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes.
Comparaison Avec Des Composés Similaires
1,2,3-Tri-O-galloyl-beta-D-glucose is unique compared to other similar compounds due to its specific structure and biological activities. Similar compounds include:
1,2,6-Tri-O-galloyl-beta-D-glucose: Another hydrolyzable tannin with similar medicinal properties.
1,3,6-Tri-O-galloyl-beta-D-glucose: Known for its antioxidant and antiviral activities.
1,2,3,4,6-Penta-O-galloyl-beta-D-glucose: A more extensively galloylated compound with potent biological activities.
These compounds share similar polyphenolic structures but differ in the number and position of galloyl groups, which influence their specific activities and applications.
Propriétés
IUPAC Name |
[(2R,3R,4S,5R,6S)-3-hydroxy-2-(hydroxymethyl)-5,6-bis[(3,4,5-trihydroxybenzoyl)oxy]oxan-4-yl] 3,4,5-trihydroxybenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24O18/c28-7-17-21(38)22(43-24(39)8-1-11(29)18(35)12(30)2-8)23(44-25(40)9-3-13(31)19(36)14(32)4-9)27(42-17)45-26(41)10-5-15(33)20(37)16(34)6-10/h1-6,17,21-23,27-38H,7H2/t17-,21-,22+,23-,27+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MACFXELYCBWKGT-VFTFQOQOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)O)C(=O)OC2C(C(OC(C2OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1O)O)O)C(=O)O[C@H]2[C@@H]([C@H](O[C@H]([C@@H]2OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24O18 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201345780 |
Source


|
| Record name | 1,2,3-Tri-O-galloyl-beta-D-glucose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201345780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
636.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84415-91-8 |
Source


|
| Record name | 1,2,3-Tri-O-galloyl-beta-D-glucose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201345780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














